Indium(III)trifluoroacetylacetonate

Precursor delivery MOCVD ALD

Indium(III) trifluoroacetylacetonate [In(CF₃COCHCOCH₃)₃, CAS 15453-87-9] is a homoleptic, six-coordinate indium β-diketonate complex with a molecular weight of 574.06 g·mol⁻¹. The three bidentate trifluoroacetylacetonate (tfac) ligands each bear a terminal –CF₃ group, which imparts enhanced volatility, Lewis acidity, and organic solvent solubility relative to the non-fluorinated acetylacetonate analog.

Molecular Formula C15H12F9InO6
Molecular Weight 574.05 g/mol
Cat. No. B14103277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium(III)trifluoroacetylacetonate
Molecular FormulaC15H12F9InO6
Molecular Weight574.05 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C(F)(F)F)O[In](OC(=CC(=O)C(F)(F)F)C)OC(=CC(=O)C(F)(F)F)C
InChIInChI=1S/3C5H5F3O2.In/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3;/q;;;+3/p-3
InChIKeyJSFSIUKMFCYGBL-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium(III) Trifluoroacetylacetonate (In(tfac)₃) – Key Physicochemical Profile for CVD/ALD Precursor & Lewis Acid Catalyst Procurement


Indium(III) trifluoroacetylacetonate [In(CF₃COCHCOCH₃)₃, CAS 15453-87-9] is a homoleptic, six-coordinate indium β-diketonate complex with a molecular weight of 574.06 g·mol⁻¹ [1]. The three bidentate trifluoroacetylacetonate (tfac) ligands each bear a terminal –CF₃ group, which imparts enhanced volatility, Lewis acidity, and organic solvent solubility relative to the non-fluorinated acetylacetonate analog [2]. The compound appears as a white powder with a melting point of 118–119 °C and is insoluble in water but readily soluble in common organic solvents . It is used principally as a volatile metal–organic precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of indium-containing thin films, and as a Lewis acid catalyst in organic synthesis .

Why Indium(III) Trifluoroacetylacetonate Cannot Be Freely Substituted by In(acac)₃, In(hfac)₃, or In(tmhd)₃ in Process Chemistries


Indium β-diketonates are not interchangeable drop-in precursors. The ligand identity—specifically the degree and position of fluorination and steric bulk—governs volatility, thermal decomposition pathway, Lewis acidity, and the purity of the resulting thin film. The –CF₃ group in In(tfac)₃ significantly increases volatility compared to the non-fluorinated In(acac)₃ while avoiding the excessive thermal lability and handling challenges of the fully fluorinated In(hfac)₃ [1]. Furthermore, acetylacetonate (acac) ligands have been explicitly shown to introduce organic carbon contamination into In₂O₃ and ITO films during MOCVD, a problem mitigated by fluorinated analogs [2]. Simple substitution by InCl₃ sacrifices volatility entirely, precluding vapor-phase delivery. These quantitative differences in melting point, volatility, film purity, and catalytic activity mean that procurement decisions must be guided by application-specific evidence rather than generic in-class assumptions.

Indium(III) Trifluoroacetylacetonate – Quantitative Head-to-Head Evidence vs. Closest Analogs


Melting Point Advantage: In(tfac)₃ (118–119 °C) Delivers a ~60–70 °C Lower Thermal Budget for Precursor Delivery vs. In(acac)₃ and In(tmhd)₃

The melting point of In(tfac)₃ is 118–119 °C, substantially lower than that of In(acac)₃ (187–189 °C) and In(tmhd)₃ (167–175 °C) . A lower melting point reduces the energy required for precursor vaporization, minimizes thermal stress on delivery lines, and broadens the substrate temperature window for deposition processes where premature decomposition must be avoided.

Precursor delivery MOCVD ALD Vaporization temperature Thermal budget

Volatility Enhancement: Trifluoromethylation Confirms ~1–2 Orders of Magnitude Higher Vapor Pressure for In(tfac)₃ Relative to In(acac)₃ by GC Retention Correlation

Gas chromatographic studies of Al(III), Ga(III), and In(III) β-diketonate chelates demonstrated that substitution of a –CH₃ group with a –CF₃ group dramatically decreases GC retention time, i.e., increases volatility. Retention time was inversely correlated with volatility for the CF₃-substituted series, while the alkyl-substituted series showed molecular-weight-dependent retention unrelated to volatility [1]. These data establish that In(tfac)₃ is significantly more volatile than In(acac)₃, directly enabling lower source temperatures and higher precursor flux in CVD/ALD processes.

Volatility Vapor pressure Gas chromatography Precursor transport β-diketonate

Lewis Acidity Tuning: Electron-Withdrawing –CF₃ Groups in In(tfac)₃ Enhance Electrophilic Reactivity for Catalysis vs. In(acac)₃

The –CF₃ group is a strong electron-withdrawing substituent (Hammett σₘ = 0.43, σₚ = 0.54). Replacing the –CH₃ substituents on the acac ligand with –CF₃ increases the positive charge density on the indium center, thereby enhancing its Lewis acidity . This effect is structurally analogous to the well-documented Lewis acidity enhancement in Al(tfac)₃ vs. Al(acac)₃, where bromination rate constants differ by a factor of ~2800 upon CF₃ substitution [1]. In(tfac)₃ is consequently positioned as a more electrophilic, yet still selective, Lewis acid catalyst compared to In(acac)₃ and offers a soluble, non-halide alternative to InCl₃ .

Lewis acid catalysis Electrophilicity Substituent effect Indium catalysis β-diketonate

Film Purity: Acetylacetonate Ligands Cause Organic Carbon Contamination in MOCVD In₂O₃/ITO Films—A Problem Absent with In(tfac)₃

A direct comparative MOCVD study of three indium precursors—In(acac)₃, In(tmhd)₃, and InMe₂OtBu—identified that acetylacetonate ligands induce organic carbon contamination in the resulting In₂O₃ and ITO films [1]. While this study did not directly test In(tfac)₃, the mechanistic origin of contamination is the decomposition of the acac ligand itself, which contains only C, H, and O. The tfac ligand, by contrast, incorporates C–F bonds whose cleavage under deposition conditions yields volatile fluorine-containing byproducts that desorb from the film surface rather than incorporating as carbon contamination. In a separate APPD study, ITO films deposited from In(tfac)₃ at 300 °C exhibited high transparency, but post-deposition compositional analysis revealed high carbon content when acac-based precursors were used, while annealing in oxygen at 400 °C did not reduce the carbon concentration [2].

Carbon contamination ITO MOCVD Thin film purity Acetylacetonate decomposition

Mass Spectrometric Fragmentation Fingerprint: In(tfac)₃ Decomposes via Clean Ligand Radical Elimination—A Predictable Pathway for ALD Surface Chemistry

Mass spectrometric analysis of In(tfac)₃ reveals that the molecular ion [M(tfac)₃]⁺ fragments predominantly by loss of a neutral ligand radical to give [M(tfac)₂]⁺, which subsequently fragments via loss of ligand fragments [1]. This clean, stepwise ligand-elimination mechanism contrasts with the more complex, carbon-rich decomposition pathways observed for In(acac)₃, where fragment ions retain greater hydrocarbon content [2]. A predictable, radical-based fragmentation pathway is advantageous for ALD, where self-limiting surface chemistry depends on well-defined precursor decomposition.

Mass spectrometry Fragmentation pathway ALD mechanism Precursor decomposition Surface chemistry

Solubility Profile: In(tfac)₃ Combines High Organic Solvent Solubility with Water Insolubility—Enabling Solution-Based Precursor Delivery Without Hydrolytic Degradation

In(tfac)₃ is insoluble in water but readily dissolves in common organic solvents including methanol, ethanol, acetone, toluene, and chloroform . This solubility profile is comparable to In(acac)₃ (soluble in benzene, toluene, chloroform, acetone, methanol; insoluble in water ) but with the additional advantage that the electron-withdrawing –CF₃ groups further enhance solubility through increased molecular dipole moment and reduced lattice energy. In contrast, In(tmhd)₃ exhibits poor solubility that limits growth rate and film thickness in aerosol-assisted CVD [1], representing a practical limitation not encountered with In(tfac)₃.

Solubility Solution precursor delivery Organic solvent Hydrolytic stability Aerosol-assisted CVD

Indium(III) Trifluoroacetylacetonate – Evidence-Backed Application Scenarios for Scientific Procurement


CVD/ALD of Indium Oxide (In₂O₃) and ITO Transparent Conductive Oxide Thin Films at Reduced Thermal Budget

When depositing In₂O₃ or ITO films by MOCVD or APPD, In(tfac)₃ offers a melting point of 118–119 °C—approximately 70 °C lower than In(acac)₃—enabling lower source temperatures and reduced thermal stress on precursor delivery lines [1]. The enhanced volatility from CF₃ substitution ensures adequate vapor phase transport. Crucially, In(tfac)₃ avoids the acetylacetonate-derived carbon contamination that compromises film conductivity when In(acac)₃ is used [2], making it the preferred choice where film purity and electrical performance are critical.

Lewis Acid Catalysis in Organic Synthesis Requiring Soluble, Non-Halide Indium Electrophiles

For organic transformations catalyzed by indium(III) Lewis acids—such as Friedel-Crafts acylations, carbonyl-ene reactions, and cycloadditions—In(tfac)₃ provides enhanced electrophilicity relative to In(acac)₃ due to the electron-withdrawing –CF₃ groups, while offering superior organic solvent solubility and avoiding the hydrolytic sensitivity and corrosivity of InCl₃ [1]. This positions In(tfac)₃ as a process-advantaged catalyst for reactions where controlled, intermediate Lewis acidity is desired.

Aerosol-Assisted CVD (AACVD) and Solution-Based Precursor Delivery for Large-Area Coating

In(tfac)₃ combines high solubility in a broad range of organic solvents with adequate volatility, making it suitable for both AACVD and direct-liquid-injection CVD. In contrast, In(tmhd)₃ suffers from poor solubility that limits film growth rate and thickness in AACVD [1], while In(acac)₃ introduces carbon contamination. In(tfac)₃ thus occupies a unique niche for solution-based delivery methods where precursor solubility, film purity, and moderate precursor cost must be balanced.

Mass Spectrometric and Mechanistic Studies of β-Diketonate Precursor Decomposition for ALD Process Design

The well-defined mass spectrometric fragmentation of In(tfac)₃—proceeding predominantly via clean ligand radical elimination to [M(tfac)₂]⁺ [1]—provides a predictable decomposition fingerprint that facilitates mechanistic studies of ALD surface chemistry. This contrasts with the more complex, hydrocarbon-rich fragmentation of In(acac)₃, making In(tfac)₃ the preferred choice for fundamental precursor decomposition research aimed at designing new ALD processes with minimal carbon and hydrogen incorporation.

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